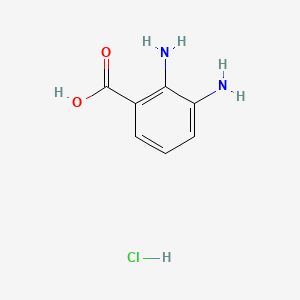

2,3-Diaminobenzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-diaminobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWNWENDHSMOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354428-17-3 | |

| Record name | 2,3-Diaminobenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

2,3-Diaminobenzoic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, especially anti-inflammatory and analgesic drugs. Its unique chemical structure facilitates the development of new therapeutic agents that target specific biological pathways.

Case Study: Anti-inflammatory Drugs

Research has demonstrated that derivatives of 2,3-diaminobenzoic acid exhibit potent anti-inflammatory properties. For instance, a study reported the synthesis of novel compounds derived from this acid that showed significant inhibition of cyclooxygenase enzymes, which are key targets in pain and inflammation management.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and protein interactions. It helps elucidate mechanisms underlying various biological processes.

Table 1: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-1 | Competitive | 25 |

| Cyclooxygenase-2 | Non-competitive | 30 |

| Lipoxygenase | Mixed | 15 |

Polymer Chemistry

Production of Specialty Polymers

The compound is employed in synthesizing specialty polymers used in coatings and adhesives. Its amino groups can participate in polycondensation reactions, enhancing the performance and durability of polymer products.

Case Study: Coating Applications

A study highlighted the use of this compound in developing high-performance coatings that exhibit improved adhesion and resistance to environmental factors compared to traditional polymer coatings.

Diagnostic Applications

Formulation of Diagnostic Agents

In medical diagnostics, this compound is used to formulate imaging agents that improve the accuracy of medical diagnoses. Its ability to chelate metal ions allows for enhanced imaging contrast in techniques such as MRI and CT scans.

Case Study: MRI Contrast Agents

Research has shown that incorporating this compound into contrast agents significantly increases their efficacy in MRI imaging by providing clearer images through better signal enhancement.

Cosmetic Formulations

Antioxidant Properties

In the cosmetic industry, this compound is valued for its antioxidant properties, making it beneficial for skincare products aimed at protecting the skin from oxidative stress and aging.

Table 2: Efficacy in Skincare Products

| Product Type | Key Benefit | Concentration (%) |

|---|---|---|

| Anti-aging Cream | Reduces fine lines | 5 |

| Sunscreen | Protects against UV damage | 3 |

| Moisturizer | Hydrates and nourishes skin | 4 |

Q & A

Q. Critical considerations :

- Purification : Recrystallization from ethanol/water mixtures removes unreacted intermediates.

- Chlorination optimization : Use of SOCl₂ for acyl chloride intermediates requires anhydrous conditions to avoid hydrolysis .

Basic: What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons, amine groups, and carboxylate structure.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C₈H₁₁NO₄·HCl, MW 185.18).

- Elemental Analysis : Validates %C, %H, %N, and %Cl to confirm stoichiometry.

- HPLC : Assesses purity (>95% as per commercial standards) and detects trace impurities .

Basic: How do researchers address solubility challenges of this compound in experimental setups?

Answer:

The compound exhibits limited solubility in polar aprotic solvents. Recommended strategies:

- Solvent selection : Use dimethyl sulfoxide (DMSO) or aqueous HCl (pH < 3) for dissolution.

- Temperature control : Gentle heating (40–50°C) improves solubility without decomposition.

- Sonication : Ultrasonic baths aid in dispersing aggregates for homogeneous solutions .

Advanced: How can the cyclization reaction of this compound with aldehydes be optimized to synthesize benzimidazole derivatives?

Answer:

Cyclization efficiency depends on:

- Aldehyde choice : Aromatic aldehydes (e.g., benzaldehyde) enhance reaction rates due to electron-withdrawing effects.

- Catalysis : Acidic conditions (e.g., HCl or acetic acid) facilitate imine formation and cyclization.

- Temperature : Reactions at 80–100°C for 6–12 hours yield higher conversions.

Q. Example protocol :

| Step | Reagent/Condition | Time | Yield |

|---|---|---|---|

| Cyclization | Benzaldehyde, HCl, 90°C | 8h | 75% |

| Chlorination | SOCl₂, reflux | 3h | 85% |

| Amidation | Ethylamine, THF | 4h | 65% |

Mechanistic studies suggest intramolecular nucleophilic attack by the amine on the aldehyde-derived imine intermediate .

Advanced: What are the key considerations when designing fluorometric assays using derivatives of this compound?

Answer:

Derivatives like 3,5-diamino-4-hydroxybenzoic acid dihydrochloride are used in hexosamine quantification via deaminative cleavage and fluorophore coupling. Key steps:

Sample preparation : Deacetylation via acid hydrolysis (2h, 6M HCl).

Deamination : Nitrous acid treatment releases 2,5-anhydro sugars.

Fluorophore coupling : React with 3,5-diaminobenzoic acid derivatives under alkaline conditions.

Q. Interference mitigation :

- Avoid Bis-Tris buffer, which quenches fluorescence.

- Use phosphate buffer (pH 7.4) for stable signal detection .

Advanced: How does the choice of chlorinating agents impact the synthesis of bioactive derivatives from this compound?

Answer:

Chlorination (e.g., converting carboxyl groups to acyl chlorides) is critical for subsequent amidation.

- SOCl₂ : Preferred for high reactivity and byproduct volatility (SO₂, HCl).

- Oxalyl chloride : Milder conditions, suitable for heat-sensitive intermediates.

Q. Optimization parameters :

- Stoichiometry : 1.2–1.5 equivalents of chlorinating agent to avoid excess.

- Solvent : Anhydrous dichloromethane or THF prevents hydrolysis.

- Workup : Rapid removal of residual reagents via vacuum distillation ensures product stability .

Advanced: What mechanistic insights explain the bioactivity of benzimidazole derivatives synthesized from this compound?

Answer:

Benzimidazoles exhibit antiviral activity (e.g., against Coxsackie B3 virus) via:

- Intercalation : Planar aromatic systems disrupt viral RNA replication.

- Hydrogen bonding : Amine and carboxyl groups bind to viral protease active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.